FSCPX

科学研究应用

Key Applications

-

Cardiovascular Research

FSCPX is extensively used to investigate the role of A1 adenosine receptors in heart rate regulation and myocardial contractility. Research has demonstrated that this compound can modulate the effects of adenosine, providing insights into its potential therapeutic applications for heart diseases. -

Neuroscience

In neuroscience, this compound is employed to study the effects of adenosine on neurotransmission and neuroprotection. Its ability to inhibit A1 receptors allows researchers to explore the compound's impact on various neurological conditions. -

Pharmacology

This compound aids in understanding the pharmacological properties of adenosine receptor antagonists. By studying its interactions with A1 receptors, researchers can develop new therapeutic strategies targeting these receptors for various medical conditions. -

Drug Development

The compound serves as a valuable tool in drug development processes aimed at creating new medications targeting adenosine receptors. Its irreversible binding mechanism offers advantages in studies requiring prolonged receptor blockade.

Table 1: Comparison of this compound with Other Adenosine Receptor Antagonists

| Compound | Binding Type | Potency (nM) | Selectivity | Notes |

|---|---|---|---|---|

| This compound | Irreversible | 11.8±3.2 | High | Unique mechanism affecting interstitial adenosine levels |

| DPCPX | Reversible | 0.5 | High | Commonly used but reversible |

| CPX | Reversible | 2.0 | Moderate | Similar action but not as potent |

Table 2: Applications of this compound in Research Studies

Case Studies

Case Study 1: Cardiovascular Modulation

In a study examining the effects of this compound on guinea pig atria, researchers found that pretreatment with this compound resulted in a paradoxical increase in the negative inotropic response to adenosine when combined with NBTI. This interaction was attributed to this compound's ability to modify nucleoside transporter functions, highlighting its complex role in cardiovascular physiology .

Case Study 2: Neuroprotective Mechanisms

Another investigation explored this compound's neuroprotective properties by assessing its impact on neuronal survival under stress conditions. The results indicated that this compound could attenuate apoptosis in neuronal cells by modulating A1 receptor activity, suggesting potential therapeutic implications for neurodegenerative diseases .

作用机制

FSCPX 通过不可逆地结合到 A1 腺苷受体发挥作用。氟磺酰基与受体中的亲核残基反应,形成共价键。 这种不可逆结合阻止内源性腺苷激活受体,从而阻断其生理作用 . This compound 的主要分子靶点是 A1 腺苷受体,它参与与心血管和神经系统功能相关的各种信号通路 .

生化分析

Biochemical Properties

FSCPX plays a significant role in biochemical reactions, particularly in its interaction with the A1 adenosine receptor . It binds to the A1 adenosine receptor with low nanomolar potency . This interaction modifies the effect of NBTI, a nucleoside transport inhibitor, by reducing the interstitial adenosine level in the guinea pig atrium .

Cellular Effects

This compound influences cell function by interacting with the A1 adenosine receptor . This interaction affects cell signaling pathways and cellular metabolism, particularly by modifying the effects of nucleoside transport inhibitors .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with the A1 adenosine receptor . This binding is irreversible and results in changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . It has been found that this compound inhibits the effects of NBTI that are mediated by increasing the interstitial concentration of adenosine of endogenous origin .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Specific threshold effects, as well as toxic or adverse effects at high doses, have not been reported in the literature.

Metabolic Pathways

This compound is involved in metabolic pathways related to adenosine transport . It interacts with the equilibrative and NBTI-sensitive nucleoside transporter (ENT1), affecting metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with the A1 adenosine receptor . This interaction affects its localization and accumulation .

准备方法

合成路线和反应条件: FSCPX 的合成涉及多个步骤,从市售前体开始

工业生产方法: 虽然详细的工业生产方法没有广泛记录,但 this compound 的合成通常遵循标准的有机合成方案,涉及纯化步骤,如重结晶和色谱法,以确保高纯度和高产率 .

化学反应分析

反应类型: FSCPX 主要进行取代反应,特别是亲核取代反应,这是由于存在氟磺酰基。 该基团与亲核试剂反应,导致与目标蛋白形成共价键 .

常用试剂和条件: this compound 的合成涉及环戊胺、二丙胺和氟磺酰氯等试剂。 反应通常在受控条件下进行,包括特定的温度和 pH 值,以确保生成所需产物 .

主要形成的产物: 由涉及 this compound 的反应形成的主要产物是与 A1 腺苷受体共价结合的复合物。 这种不可逆结合对其作为拮抗剂的功能至关重要 .

相似化合物的比较

FSCPX 因其与 A1 腺苷受体的不可逆结合而独一无二。其他类似化合物包括:

DPCPX (8-环戊基-1,3-二丙基黄嘌呤): 一种选择性 A1 腺苷受体拮抗剂,但具有可逆结合.

CPX (8-环戊基-1,3-二甲基黄嘌呤): 另一种 A1 腺苷受体可逆拮抗剂.

KW-3902 (8-(正金刚烷-3-基)-1,3-二丙基黄嘌呤): 一种选择性 A1 腺苷受体拮抗剂,具有可逆结合.

生物活性

FSCPX (1-propylxanthine) is recognized primarily as a selective and irreversible antagonist of the A1 adenosine receptor. However, recent studies have revealed additional biological activities that contribute to its pharmacological profile, particularly its interactions with adenosine and ectonucleotidase enzymes. This article synthesizes findings from various research studies to provide a comprehensive overview of the biological activity of this compound.

This compound's primary mechanism involves antagonism of the A1 adenosine receptor, which plays a crucial role in cardiovascular physiology. It has been observed that this compound can paradoxically increase the negative inotropic response to adenosine receptor agonists when combined with nucleoside transport inhibitors (NBTI) like NBMPR. This phenomenon suggests that this compound may also modulate interstitial levels of adenosine, influencing cardiac function beyond simple receptor antagonism .

Inhibition of Ectonucleotidases

Recent research indicates that this compound may inhibit ectonucleotidases such as CD39 and CD73, which are responsible for the production of extracellular adenosine. In vitro assays have shown that while this compound does not directly inhibit these enzymes, its effects on interstitial adenosine levels suggest an indirect inhibitory action . This dual action could explain the observed changes in cardiac responses during experiments involving isolated atria from guinea pigs and rats.

Table 1: Summary of Experimental Findings on this compound

Detailed Research Findings

- Cardiac Function Studies : In experiments using isolated guinea pig left atria, this compound pretreatment resulted in a significant rightward shift in the E/c curves for both adenosine and CPA (N6-cyclopentyladenosine), indicating a decrease in their potency due to receptor antagonism . The presence of NBTI further modified these responses, suggesting complex interactions between this compound and nucleoside transport mechanisms.

- Mathematical Modeling : Researchers employed mathematical models to simulate the effects of this compound on cardiac interstitial adenosine levels. The models indicated that this compound not only antagonized A1 receptors but also blunted the accumulation of endogenous adenosine in response to transport blockade .

- In Vivo Studies : Animal models have provided evidence supporting the hypothesis that this compound can alter cardiac responses through mechanisms beyond mere receptor antagonism. Notably, studies demonstrated that while this compound effectively blocked A1 receptors, it also influenced the dynamics of interstitial adenosine production during cardiac stress conditions .

属性

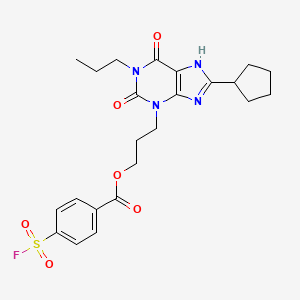

IUPAC Name |

3-(8-cyclopentyl-2,6-dioxo-1-propyl-7H-purin-3-yl)propyl 4-fluorosulfonylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27FN4O6S/c1-2-12-28-21(29)18-20(26-19(25-18)15-6-3-4-7-15)27(23(28)31)13-5-14-34-22(30)16-8-10-17(11-9-16)35(24,32)33/h8-11,15H,2-7,12-14H2,1H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJLGXHIRSHTRPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(N=C(N2)C3CCCC3)N(C1=O)CCCOC(=O)C4=CC=C(C=C4)S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27FN4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00166094 | |

| Record name | 8-Cyclopentyl-3-(3-((4-(fluorosulfonyl)benzoyl)oxy)propyl)-1-propylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156547-56-7 | |

| Record name | 8-Cyclopentyl-3-(3-((4-(fluorosulfonyl)benzoyl)oxy)propyl)-1-propylxanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156547567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Cyclopentyl-3-(3-((4-(fluorosulfonyl)benzoyl)oxy)propyl)-1-propylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。